3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine
Overview
Description
3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine is a chemical compound with the linear formula C8H10N2O . It is a heterocyclic compound, which means it contains atoms of at least two different elements as part of its ring structure .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a one-pot synthesis of new series of pyranopyridine derivatives was reported, where the reactions proceeded smoothly in short reaction times to furnish the respective products .Molecular Structure Analysis
The molecular structure of 3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine consists of a pyrano ring fused with a pyridine ring . The compound has a molecular weight of 150.18 g/mol .Scientific Research Applications
Synthesis Strategies
Intramolecular Diels-Alder Reaction : A general synthetic approach to 4-substituted 2,3-dihydrofuro[2,3-b]pyridines and 5-substituted 3,4-dihydro-2H-pyrano[2,3-b]pyridines has been developed. This approach utilizes an intramolecular inverse-electron-demand Diels-Alder reaction starting from 1,2,4-triazines, followed by cross-coupling reactions like Suzuki, Stille, and Sonogashira (Hajbi et al., 2008).
Microwave-Activated Synthesis : Polysubstituted derivatives have been synthesized using the inverse electron demand Diels-Alder reaction. The process involves 3-methylsulfanyl-1,2,4-triazines and nucleophiles, enabling efficient synthesis of diverse bicyclic scaffolds under microwave activation (Hajbi et al., 2007).
Medicinal Chemistry Applications
- Anticonvulsant Properties : Certain derivatives of 3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine have been shown to possess anticonvulsant properties. New heterocyclic systems based on this structure have been synthesized, indicating potential applications in developing anticonvulsant drugs (Paronikyan et al., 2002).
Nanocatalysis
- Graphene Oxide-Based Nanocatalysts : Fe3O4-magnetized N-pyridin-4-amine-functionalized graphene oxide has shown high catalytic activity in synthesizing derivatives of 3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine. This illustrates the potential of using nanomaterials as catalysts in the synthesis of complex organic compounds (Azarifar & Khaleghi-Abbasabadi, 2018).
Fluorescence Applications
- Fluorescence Properties : Certain derivatives of 3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine have been identified to exhibit high fluorescence quantum yields. This suggests their potential application as luminescence or fluorescence probes in various scientific fields (Liu et al., 2014).
properties
IUPAC Name |
3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-6-3-5-11-7-2-1-4-10-8(6)7/h1-2,4,6H,3,5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEVIMZYSNHMAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60477537 | |
Record name | 3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60477537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine | |
CAS RN |
502612-49-9 | |
Record name | 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=502612-49-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60477537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.